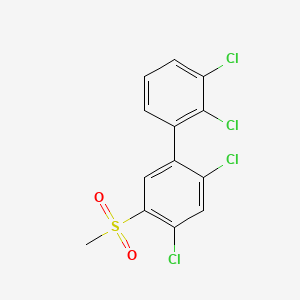
2,2',3',4-Tetrachloro-5-(methylsulfonyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyls. This compound is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride. The process is optimized for high yield and purity, with careful control of reaction parameters.
化学反应分析
Types of Reactions
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the methylsulfonyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyls, sulfone derivatives, and dechlorinated compounds.
科学研究应用
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination and sulfonation on biphenyl structures.
Biology: The compound is investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism by which 2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the methylsulfonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include oxidative stress responses and disruption of cellular processes.
相似化合物的比较
Similar Compounds
2,2’,3’,4-Tetrachloro-1,1’-biphenyl: Lacks the methylsulfonyl group, making it less polar.
2,2’,3’,4,5-Pentachlorobiphenyl: Contains an additional chlorine atom, increasing its hydrophobicity.
2,2’,3’,4-Tetrachloro-5-(methylthio)-1,1’-biphenyl: Has a methylthio group instead of a methylsulfonyl group, affecting its reactivity.
Uniqueness
2,2’,3’,4-Tetrachloro-5-(methylsulfonyl)-1,1’-biphenyl is unique due to the presence of both chlorine atoms and a methylsulfonyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for studying the combined effects of chlorination and sulfonation on biphenyl structures.
属性
CAS 编号 |
104086-03-5 |
|---|---|
分子式 |
C13H8Cl4O2S |
分子量 |
370.1 g/mol |
IUPAC 名称 |
1,5-dichloro-2-(2,3-dichlorophenyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-5-8(10(15)6-11(12)16)7-3-2-4-9(14)13(7)17/h2-6H,1H3 |
InChI 键 |
FAQONLJXYMUULU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
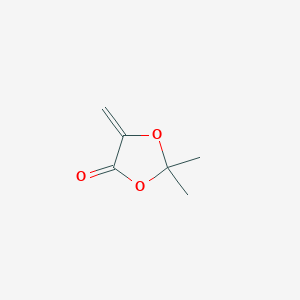
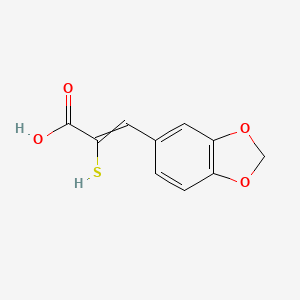

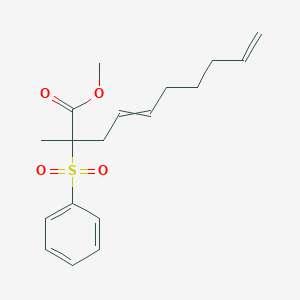
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
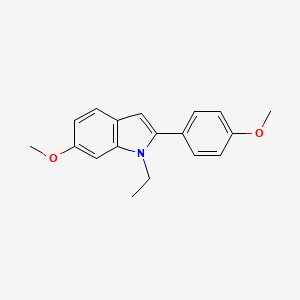
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
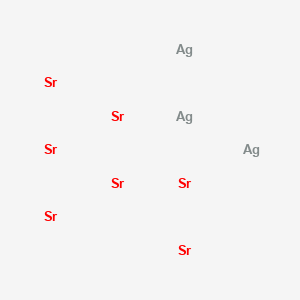
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
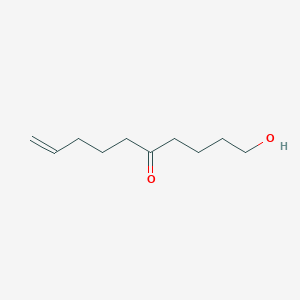
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)

